Topological Polar Surface Area (TPSA): +5.45 Ų Higher Polarity Versus the Saturated 1-Benzylimidazolidin-2-one
The target compound exhibits a computed TPSA of 37.79 Ų, which is 5.45 Ų (16.9%) higher than the 32.34 Ų value of its saturated analog 1-benzylimidazolidin-2-one (CAS 2385-38-8) . This difference arises from the electronic redistribution associated with the endocyclic C4=C5 double bond in the imidazol-2-one ring, which alters the partial charge distribution on the carbonyl oxygen and ring nitrogens . In drug discovery contexts, a TPSA threshold of <60 Ų is often used to predict oral bioavailability, but within this range, even modest PSA shifts of ~5 Ų can meaningfully affect passive transcellular permeability and blood-brain barrier penetration predictions .
| Evidence Dimension | Topological Polar Surface Area (TPSA, Ų) |
|---|---|
| Target Compound Data | 37.79 Ų (1-benzyl-2,3-dihydro-1H-imidazol-2-one, CAS 67909-04-0) |
| Comparator Or Baseline | 32.34 Ų (1-benzylimidazolidin-2-one, CAS 2385-38-8) |
| Quantified Difference | +5.45 Ų (+16.9% relative to comparator) |
| Conditions | Computed TPSA values from ChemSrc database; consistent with vendor-reported values from Leyan (TPSA 37.79 for target) and ChemicalBook (PSA 32.34 for comparator) |
Why This Matters
Higher TPSA predicts reduced passive membrane permeability, which may be advantageous when designing peripherally restricted agents or disadvantageous for CNS-targeted programs—making scaffold selection a critical early decision.
